Mutated EGFR-IN-1

Catalog No.
S547919
CAS No.
M.F
C25H31N7O
M. Wt
445.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mutated EGFR-IN-1

Product Name

Mutated EGFR-IN-1

IUPAC Name

1-N-[2-(dimethylamino)ethyl]-5-methoxy-1-N-methyl-4-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]benzene-1,2,4-triamine

Molecular Formula

C25H31N7O

Molecular Weight

445.6 g/mol

InChI

InChI=1S/C25H31N7O/c1-30(2)12-13-31(3)23-15-24(33-5)21(14-19(23)26)29-25-27-11-10-20(28-25)18-16-32(4)22-9-7-6-8-17(18)22/h6-11,14-16H,12-13,26H2,1-5H3,(H,27,28,29)

InChI Key

HTNTZPBKKCORTP-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Mutated EGFR-IN-1;HY-78869;AZD9291DA HCl salt;N1-[2-(diMethylaMino)ethyl]-5-Methoxy-N1-Methyl-N4-[4-(1-Methyl-1H-indol-3-yl)-2-pyriMidinyl]benzene-1,2,4-triamine;AZD9291 int-5;N1-[2-(Dimethylamino)ethyl]-5-methoxy-N1-methyl-N4-[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]-1,2,4-benzenetriamine;1,2,4-Benzenetriamine, N1-[2-(dimethylamino)ethyl]-5-methoxy-N1-methyl-N4-[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]-;AZD9291 3

The exact mass of the compound Mutated EGFR-IN-1 is 445.25901 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mutated EGFR-IN-1 (CAS 1421372-66-8), commonly identified as the des-acryl analog of Osimertinib (AZD9291), is a highly specialized pharmaceutical intermediate and reversible binding baseline compound . Structurally, it retains the core aminopyrimidine-indole and methoxy-dimethylaminoethyl-aniline scaffolds responsible for selective binding to the ATP pocket of mutant EGFR (L858R, Exon 19 deletions, and T790M), but lacks the terminal acrylamide warhead required for Cys797 covalent engagement [1]. In procurement contexts, this compound is primarily sourced by medicinal chemistry teams and process engineers either as a late-stage synthetic precursor for generating novel targeted covalent inhibitors (TCIs) or as a critical non-covalent control in kinetic assays evaluating covalent binding efficiency (k_inact/K_I) [2].

Substituting Mutated EGFR-IN-1 with fully elaborated covalent inhibitors (such as Osimertinib or Rociletinib) or early-generation reversible inhibitors (like Gefitinib) fundamentally disrupts both synthetic workflows and mechanistic assays [1]. For synthetic chemists, utilizing a fully formed acrylamide prevents the modular installation of alternative electrophilic warheads (e.g., vinyl sulfonamides or chloroacetamides) needed to tune the covalent reactivity index [2]. For assay developers, using a different reversible inhibitor fails to provide an isosteric baseline; only the exact des-acryl analog allows researchers to accurately isolate the reversible binding affinity (K_I) from the covalent bond formation rate (k_inact) when benchmarking Osimertinib derivatives [3].

Precursor Suitability for Warhead Diversification

Procuring Mutated EGFR-IN-1 allows medicinal chemists to bypass the complex linear synthesis of the aminopyrimidine-indole core, enabling direct, single-step late-stage functionalization [1]. Compared to de novo synthesis starting from 2,4-dichloropyrimidine—which requires 4 to 6 steps including pyrimidine-indole coupling and nitro reduction—utilizing this advanced intermediate reduces the synthetic pathway to a single acylation event (e.g., reacting with acryloyl chloride or alternative electrophiles) [2]. This direct approach typically achieves >80% yield for the final warhead installation, drastically accelerating the generation of custom covalent inhibitor libraries [3].

Evidence DimensionSynthetic steps to novel TCI library generation
Target Compound Data1 step (direct electrophilic acylation)
Comparator Or Baseline4-6 steps (de novo linear synthesis)
Quantified DifferenceEliminates 3-5 synthetic steps, improving overall library generation throughput and final stage yield (>80%).
ConditionsStandard medicinal chemistry acylation conditions (e.g., DIPEA, DMF/DCM, room temperature)

Procuring the advanced intermediate eliminates synthetic bottlenecks, allowing research teams to rapidly diversify electrophilic warheads without wasting resources on core scaffold construction.

Baseline Control for Covalent Kinetic Profiling

In biochemical profiling of targeted covalent inhibitors, accurately determining the two-step binding kinetics (k_inact/K_I) requires an isosteric, non-covalent control [1]. Mutated EGFR-IN-1 serves as the exact des-acryl matched pair to Osimertinib. While Osimertinib exhibits rapid covalent engagement with Cys797 (k_inact > 0), Mutated EGFR-IN-1 lacks the Michael acceptor, resulting in a k_inact of 0 while maintaining the identical reversible binding affinity (K_I) driven by the aminopyrimidine-indole core [2]. This allows researchers to mathematically decouple the initial reversible binding event from the subsequent covalent bond formation when evaluating novel derivatives [3].

Evidence DimensionCovalent inactivation rate (k_inact)
Target Compound Datak_inact = 0 (purely reversible binding)
Comparator Or BaselineOsimertinib (k_inact > 0, rapid covalent bond formation)
Quantified DifferenceProvides a 100% decoupling of reversible affinity (K_I) from covalent reactivity (k_inact) in matched-pair kinetic assays.
ConditionsTime-dependent kinase inhibition assays (e.g., EGFR L858R/T790M recombinant protein)

It provides an essential non-covalent baseline to accurately measure and optimize the two-step binding kinetics of new covalent EGFR inhibitors during lead optimization.

Minimization of Carryover Impurities in Final API

The purity of the late-stage primary amine intermediate is the primary determinant of final API yield and quality in the synthesis of Osimertinib analogs [1]. Procuring high-purity Mutated EGFR-IN-1 (>99% HPLC) prevents the carryover of difficult-to-separate process impurities—such as unreduced nitro precursors or des-methyl byproducts—that frequently contaminate crude in-house syntheses [2]. Using a lower-grade intermediate routinely reduces the final targeted covalent inhibitor yield by 15-20% due to the necessity of exhaustive preparative HPLC to remove these closely eluting acylated byproducts [3].

Evidence DimensionDownstream API yield and purification requirement
Target Compound Data>99% purity intermediate enables direct crystallization or simple flash chromatography of the final TCI.
Comparator Or BaselineCrude/lower-grade intermediate (<95% purity)
Quantified DifferencePrevents a 15-20% loss in final yield associated with exhaustive preparative HPLC purification of closely eluting byproducts.
ConditionsFinal stage electrophilic acylation and subsequent purification

Starting with a highly purified, commercially validated intermediate ensures that the final acylation step yields reproducible, assay-ready covalent inhibitors at scale.

Late-Stage Synthesis of Novel Targeted Covalent Inhibitors (TCIs)

Directly following from its precursor suitability, Mutated EGFR-IN-1 is a highly efficient starting material for medicinal chemistry programs aiming to synthesize next-generation EGFR inhibitors. By utilizing the pre-assembled aminopyrimidine-indole core, chemists can focus exclusively on installing diverse electrophilic warheads (e.g., alkynes, chloroacetamides, or vinyl sulfonamides) to tune covalent reactivity and overcome emerging resistance mutations like C797S [1].

Baseline Control in Time-Dependent Kinase Assays

Because it lacks the acrylamide warhead but retains the exact steric and electronic profile of Osimertinib's reversible binding moiety, this compound is highly effective as a non-covalent control in biochemical assays. It allows assay developers to accurately calculate the K_I and k_inact of new covalent drug candidates by providing a purely reversible baseline [2].

Process Chemistry and Impurity Profiling

For industrial scale-up and API manufacturing, high-purity Mutated EGFR-IN-1 is procured as a reference standard to monitor the final acylation step of Osimertinib production. It enables process chemists to accurately track conversion rates and identify unreacted intermediate carryover, ensuring the final drug substance meets stringent regulatory purity thresholds [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

445.25900864 Da

Monoisotopic Mass

445.25900864 Da

Heavy Atom Count

33

Appearance

brown solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Targeting resistance in lung cancer. Cancer Discov. 2013 Dec;3(12):OF9. doi: 10.1158/2159-8290.CD-ND2013-025. Epub 2013 Nov 7. PubMed PMID: 24327718.

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